molecular formula C10H9NO3 B042130 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 68047-36-9

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B042130
CAS RN: 68047-36-9
M. Wt: 191.18 g/mol
InChI Key: WDLJTLKIEHIDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, or 6-A7H-4M-2H-C2O, is a naturally occurring chromenone compound found in plants. It is a promising compound for scientific research due to its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

  • Green Synthesis : A study highlighted an oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, which is significant for constructing the B and C rings without external oxidants (Vachan et al., 2019).

  • Biomedical Applications : Another research described a novel multicomponent reaction for creating pyrano-functionalized 2-amino-4H-chromene systems, offering a fast approach for biomedical applications (Vereshchagin et al., 2015).

  • Chemical Analysis : Schiff Bases derived from 6-amino-2H-chromen-2-one show a linear relation between chemical shifts and Hammett constants of para substituents, which is important for chemical analysis (Ganushchak et al., 2005).

  • Fluorescence Properties : A study on the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one suggests its potential use in various applications due to fluorescence enhancement in the presence of metals (Gülcan et al., 2022).

  • Antioxidant Activity : Novel 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones synthesized by a pseudo-multicomponent reaction show excellent antioxidant activity (Saher et al., 2018).

  • Antimicrobial and Cytotoxic Activity : The synthesized compounds have shown marginal antimicrobial activity but good cytotoxic activity, with 4-hydroxy-3-nitro-2H-chromen-2-one acting as a monobasic ligand and amino acids as bivalent ligands (Aiyelabola et al., 2017).

  • Bactericidal Activity : 7-Hydroxy-4-Methyl-2 H-Chromen-2-One and its derivatives show high cytotoxic and bactericidal activity against various bacteria and fungi (Khan et al., 2003).

  • α-Amylase Inhibitory Activities : New benzyl 2H-chromenones synthesized show potent ABTS.+ radical scavenging and α-amylase inhibitory activities, useful for pharmaceutical development (Kumar et al., 2013).

properties

IUPAC Name

6-amino-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLJTLKIEHIDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524414
Record name 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68047-36-9
Record name 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 2
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 3
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 4
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 5
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one
Reactant of Route 6
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one

Q & A

Q1: What is the mechanism of action for the observed anti-inflammatory activity of 6-amino-7-hydroxy-4-methylcoumarin derivatives?

A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that these derivatives likely exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) enzyme. Molecular docking studies were conducted using MOE software to investigate this interaction []. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. Inhibiting COX can therefore lead to a reduction in inflammation. Further research is needed to confirm the specific interactions with COX isoforms (COX-1 and COX-2) and explore other potential anti-inflammatory mechanisms.

Q2: How does modifying the structure of 6-amino-7-hydroxy-4-methylcoumarin affect its anti-inflammatory activity?

A2: The research highlights the structure-activity relationship (SAR) by synthesizing and evaluating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones []. The study demonstrated that substitutions on the benzylamino group at the 6th position significantly influenced the anti-inflammatory activity. Specifically, compounds 2, 3, 4, and 9 exhibited significant reduction in paw edema in the carrageenan-induced rat model, indicating potent anti-inflammatory effects []. Notably, compounds 4 and 8 displayed superior activity compared to the reference drug indomethacin after 3 hours []. These findings underscore the importance of specific structural modifications in optimizing the anti-inflammatory properties of this coumarin derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.